D159687

描述

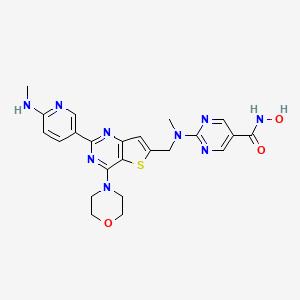

D159687是一种选择性磷酸二酯酶4D (PDE4D) 的负向变构调节剂。 这种化合物在增强记忆和认知功能方面显示出巨大潜力,并且没有与其他PDE4抑制剂相关的呕吐样副作用 。它主要用于科学研究,以研究其对各种生物过程和潜在治疗应用的影响。

科学研究应用

D159687具有广泛的科学研究应用,包括:

作用机制

D159687通过选择性抑制磷酸二酯酶4D发挥作用,导致cAMP水平升高。cAMP水平的升高激活蛋白激酶A (PKA),进而使cAMP反应元件结合蛋白 (CREB) 磷酸化。 磷酸化的CREB增强了参与突触可塑性和记忆形成的基因的表达 。 该化合物调节cAMP信号通路的能力使其成为研究神经功能和潜在治疗应用的宝贵工具 。

类似化合物:

This compound的独特性: this compound因其对PDE4D的选择性抑制而脱颖而出,导致增强记忆和认知功能,而没有呕吐副作用。 其独特的药理学特征使其成为研究PDE4D在各种神经系统疾病中的作用以及潜在治疗应用的宝贵化合物 。

生化分析

Biochemical Properties

D159687 interacts with the enzyme PDE4D, inhibiting its activity . This interaction is selective, with this compound showing greater affinity for PDE4D over other PDE isoforms .

Cellular Effects

In cellular processes, this compound influences cell function by modulating the activity of PDE4D . This modulation can impact cell signaling pathways and cellular metabolism, particularly those involving cyclic adenosine monophosphate (cAMP), a molecule that PDE4D regulates .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to PDE4D and inhibiting its activity . This inhibition can lead to changes in cAMP levels, which can in turn influence various cellular processes, including gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has been shown to decrease forskolin-induced cAMP hydrolysis in HEK293 cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, it has been shown to impair novel object recognition in mice when administered at a dose of 3 mg/kg .

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of cAMP levels . By inhibiting PDE4D, it can influence the metabolic flux of cAMP and affect metabolite levels .

准备方法

合成路线和反应条件: D159687是通过一系列化学反应合成的,这些反应包括形成联苯结构,然后引入脲部分。合成路线通常包括:

- 通过Suzuki偶联反应形成联苯结构。

- 通过亲电芳香取代反应引入氯和甲氧基。

- 通过胺与异氰酸酯反应形成脲部分 。

工业生产方法: this compound的工业生产涉及扩大实验室合成过程。这包括优化反应条件,如温度、压力和溶剂选择,以确保高收率和纯度。 然后,使用重结晶和色谱等技术对化合物进行纯化 。

化学反应分析

反应类型: D159687经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化以形成各种衍生物。

还原: 还原反应可以修饰联苯结构上的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

相似化合物的比较

D159797: A compound similar to D159687, also a selective PDE4D inhibitor with pro-cognitive effects.

Uniqueness of this compound: this compound stands out due to its selective inhibition of PDE4D, leading to enhanced memory and cognitive function without the emetic side effects. Its unique pharmacological profile makes it a valuable compound for studying the role of PDE4D in various neurological conditions and for potential therapeutic applications .

属性

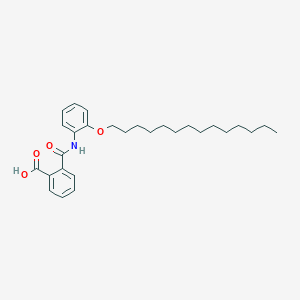

IUPAC Name |

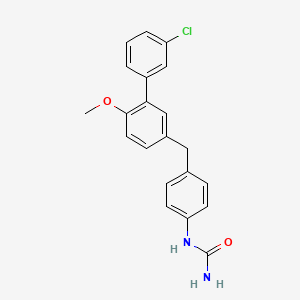

[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLUTWHJUDZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151141 | |

| Record name | D-159687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155877-97-6 | |

| Record name | D-159687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-159687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-159687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the mechanism of action of D159687 and how does it affect downstream signaling?

A1: this compound acts as a selective negative allosteric modulator (NAM) of the phosphodiesterase 4D (PDE4D) enzyme. [, ] Unlike competitive inhibitors, which directly block the active site, NAMs bind to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity. [] By inhibiting PDE4D, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including synaptic plasticity and memory formation. [, ] This leads to an increase in intracellular cAMP levels, ultimately enhancing signaling pathways implicated in learning and memory. []

Q2: Has this compound demonstrated efficacy in any preclinical models of cognitive impairment?

A2: Yes, this compound has shown promising pro-cognitive effects in preclinical studies. Notably, it improved performance in the object retrieval detour task in female Cynomolgous macaques, a primate model relevant to cognitive functions involving the corticostriatal circuitry. [] This suggests its potential as a therapeutic agent for disorders associated with cognitive decline. Further research explored its effects on memory enhancement in other models, observing biphasic effects linked to learning-activated signaling pathways. []

A2: While the provided abstracts do not delve into specific spectroscopic data, we can glean some structural information from the chemical name: 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea. This name reveals the presence of key structural features, including:

Q3: Are there any known structure-activity relationship (SAR) studies for this compound or related analogs?

A4: One of the provided abstracts mentions the development of a concise two-step synthesis for this compound and related PDE4D inhibitors. [] This synthetic route, employing sequential Suzuki couplings, enables the generation of diverse analogs, including atropisomeric compounds, which are stereoisomers arising from restricted rotation around a single bond. [] This suggests that SAR studies are feasible and potentially underway to explore the impact of structural modifications on PDE4D inhibitory activity, potency, and selectivity. The ability to separate and study individual atropisomers, as mentioned in the abstract, could provide valuable insights into the binding modes and biological activity of these inhibitors. []

Q4: What are the implications of this compound's pharmacokinetic properties for its potential therapeutic use?

A5: While specific pharmacokinetic data is not provided in the abstracts, one study highlights the "suitable pharmacokinetic properties and safety profiles" of this compound and a related NAM, D159797. [] This suggests that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, contributing to their potential for clinical development. Determining the detailed pharmacokinetic profile, including parameters such as bioavailability, half-life, and clearance, will be crucial in guiding dosing regimens and assessing the translational potential of this compound for therapeutic applications in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)